methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate is a compound of interest in various fields of chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of hypervalent iodine reagents for the electrophilic difluoroethylation of nucleophiles . The reaction conditions often involve the use of oxidants such as mCPBA (meta-Chloroperoxybenzoic acid) and solvents like acetonitrile at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Cross-Coupling Reactions: The iodine atom makes the compound suitable for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents for cross-coupling, and various oxidants and reductants depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals with potential therapeutic effects.
Organic Synthesis:
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate involves its interaction with molecular targets through its functional groups. The difluoroethyl group can act as a hydrogen bond donor, while the iodine atom can participate in halogen bonding and other non-covalent interactions . These interactions can modulate the activity of biological targets or influence the reactivity of the compound in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another difluoroethyl-containing compound with different functional groups.
2,2-Difluoroethyl methyl ether: A simpler difluoroethyl compound used in different applications.
Uniqueness
Methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate is unique due to the combination of the difluoroethyl group and the iodine atom on the pyrazole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IN2O2/c1-14-7(13)4-2-6(10)11-12(4)3-5(8)9/h2,5H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVVVJDZKSFKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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